molecular formula C19H16ClN5O2S B2748030 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1209311-66-9

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2748030
CAS No.: 1209311-66-9
M. Wt: 413.88
InChI Key: GPVBHMLBXTWAHC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a pyrazole ring, and a pyridine moiety, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole intermediate can be synthesized by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions. The pyrazole intermediate is prepared by reacting hydrazine with an appropriate β-diketone.

The final coupling reaction involves the condensation of the benzothiazole and pyrazole intermediates with 4-pyridylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups present in the molecule.

    Substitution: The chloro group in the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-4-yl)methyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of a benzothiazole ring, a pyrazole ring, and a pyridine moiety. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-24-14(7-10-22-24)18(26)25(11-12-5-8-21-9-6-12)19-23-16-15(27-2)4-3-13(20)17(16)28-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVBHMLBXTWAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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